Plasma Concentration Differential vs. 3-Hydroxybutyrate in Normal and Diabetic States
In overnight fasted normal subjects, plasma 3‑hydroxyisobutyrate (3‑OHIB) concentration was 21 ± 2 µM, representing 33% of the simultaneously measured plasma 3‑hydroxybutyrate (3‑OHB) concentration. In diabetic subjects, 3‑OHIB was 38 ± 5 µM, representing 17% of 3‑OHB levels. This demonstrates that the ratio of 3‑OHIB to 3‑OHB is not constant across metabolic states and that 3‑OHIB exhibits a distinct elevation profile in diabetes relative to 3‑OHB [1].
| Evidence Dimension | Fasting plasma concentration (µM) |
|---|---|
| Target Compound Data | 3-Hydroxyisobutyrate: 21 ± 2 µM (normal); 38 ± 5 µM (diabetic) |
| Comparator Or Baseline | 3-Hydroxybutyrate: 64 µM (normal, calculated); 224 µM (diabetic, calculated) |
| Quantified Difference | 3-OHIB = 33% of 3-OHB in normals; 3-OHIB = 17% of 3-OHB in diabetics |
| Conditions | Human plasma; overnight fasted subjects; GLC-MS assay |
Why This Matters
Procurement of 3-HIBA is essential for studies requiring accurate quantification of valine catabolism independent of ketone body fluctuations, as 3-HIBA exhibits a distinct concentration trajectory in diabetes that cannot be inferred from 3-hydroxybutyrate measurements.
- [1] Avogaro A, Bier DM. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. J Lipid Res. 1989 Nov;30(11):1811-7. View Source
